Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agriculture, and industrial chemistry . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multiple steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitroso group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
- Methyl 5-methyl-1H-pyrazole-3-carboxylate
Uniqueness
What sets Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate apart is its unique combination of a nitroso group and a dichlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C13H8Cl2N4O5 |
---|---|
Molecular Weight |
371.13 g/mol |
IUPAC Name |
methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H8Cl2N4O5/c1-24-13(22)9-8-10(19(16-9)17-23)12(21)18(11(8)20)7-3-5(14)2-6(15)4-7/h2-4,8,10H,1H3 |
InChI Key |
OVBANGPEBYGADX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2C1C(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)N=O |
Origin of Product |
United States |
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